molecular formula CH2N2 B12056947 (15N)azanylformonitrile

(15N)azanylformonitrile

Cat. No.: B12056947
M. Wt: 44.027 g/mol
InChI Key: XZMCDFZZKTWFGF-SUEIGJEOSA-N
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Description

(15N)azanylformonitrile, also known as cyanamide-15N2, is a stable isotope-labeled compound. It is a derivative of cyanamide where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15N)azanylformonitrile typically involves the reaction of labeled ammonia (15NH3) with cyanogen chloride (ClCN). The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope into the cyanamide structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes strict control of reaction parameters and purification steps to obtain the desired product with high isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

(15N)azanylformonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyanate or other nitrogen-containing compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced nitrogen species.

    Substitution: It can participate in substitution reactions where the nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Cyanate and other nitrogen oxides.

    Reduction: Amines and other reduced nitrogen compounds.

    Substitution: Derivatives with different functional groups replacing the nitrogen atoms.

Scientific Research Applications

(15N)azanylformonitrile is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.

    Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

    Medicine: Utilized in diagnostic imaging and as a reference standard in mass spectrometry.

    Industry: Applied in the synthesis of labeled compounds for various industrial processes.

Mechanism of Action

The mechanism of action of (15N)azanylformonitrile involves its incorporation into chemical or biological systems where the nitrogen-15 isotope acts as a tracer. This allows researchers to study the pathways and interactions of nitrogen-containing compounds in various environments. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyanamide: The unlabelled version of (15N)azanylformonitrile.

    Cyanamide-13C,15N2: A compound where both carbon and nitrogen atoms are isotopically labeled.

    Other Isotopically Labeled Cyanamides: Compounds with different isotopic labels for various research purposes.

Uniqueness

This compound is unique due to its specific isotopic labeling with nitrogen-15. This makes it particularly useful in studies where tracing nitrogen atoms is crucial. Its high isotopic purity and stability also contribute to its uniqueness and effectiveness in research applications.

Properties

Molecular Formula

CH2N2

Molecular Weight

44.027 g/mol

IUPAC Name

(15N)azanylformonitrile

InChI

InChI=1S/CH2N2/c2-1-3/h2H2/i2+1,3+1

InChI Key

XZMCDFZZKTWFGF-SUEIGJEOSA-N

Isomeric SMILES

C(#[15N])[15NH2]

Canonical SMILES

C(#N)N

Origin of Product

United States

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